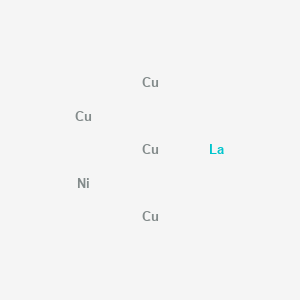

Copper;lanthanum;nickel

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Copper, lanthanum, and nickel form a ternary alloy system that has garnered significant interest due to its unique properties and potential applications. This compound is particularly notable for its hydrogen absorption and desorption behavior, making it a promising candidate for hydrogen storage materials. The combination of these three elements results in a material with distinct physical and chemical characteristics that are valuable in various scientific and industrial fields .

Méthodes De Préparation

The preparation of copper, lanthanum, and nickel alloys typically involves either arc melting or induction melting in an argon atmosphere. High-purity copper (99.9%), lanthanum (99.8%), and nickel (99.99%) are used as starting materials. The alloys are then sealed in evacuated quartz tubes and homogenized at temperatures ranging from 420 to 600°C for up to 400 hours. This is followed by cooling to 400°C at a rate of 9°C per hour and quenching into liquid nitrogen .

Analyse Des Réactions Chimiques

Copper, lanthanum, and nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, lanthanum and nickel can react with hydrogen to form hydrides such as LaNi5Hx. This reaction is reversible, allowing the material to absorb and release hydrogen under different conditions. Common reagents used in these reactions include hydrogen gas and various reducing agents .

Applications De Recherche Scientifique

The copper, lanthanum, and nickel alloy system has several scientific research applications:

Nickel-Metal Hydride Batteries: The alloy is used in the production of nickel-metal hydride batteries, which are known for their high energy density and long cycle life.

Superconductivity: Recent studies have shown that nickel-based compounds, including those with copper and lanthanum, exhibit superconducting properties at high pressures and low temperatures.

Mécanisme D'action

The mechanism by which copper, lanthanum, and nickel alloys exert their effects is primarily related to their ability to form stable hydrides and their unique electronic properties. For hydrogen storage, the alloy absorbs hydrogen to form hydrides, which can then release hydrogen when the pressure decreases or the temperature increases. In nickel-metal hydride batteries, the alloy’s ability to undergo reversible hydrogen absorption and desorption cycles is crucial for the battery’s performance .

Comparaison Avec Des Composés Similaires

Copper, lanthanum, and nickel alloys can be compared to other similar compounds, such as:

Copper-Nickel Alloys: These alloys are known for their corrosion resistance and are used in various marine applications.

Lanthanum-Nickel Alloys: These alloys are also used in hydrogen storage and battery applications, but the addition of copper enhances their stability and performance.

Propriétés

Numéro CAS |

51912-52-8 |

|---|---|

Formule moléculaire |

Cu4LaNi |

Poids moléculaire |

451.78 g/mol |

Nom IUPAC |

copper;lanthanum;nickel |

InChI |

InChI=1S/4Cu.La.Ni |

Clé InChI |

QWVLFDHQWRPSQQ-UHFFFAOYSA-N |

SMILES canonique |

[Ni].[Cu].[Cu].[Cu].[Cu].[La] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(3-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B14639161.png)

![Cyclopentanone, 2-[bis(4-methylphenyl)methylene]-](/img/structure/B14639166.png)

![[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14639202.png)

![(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14639229.png)

![2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14639231.png)